molecular formula C36H64O2Si B3392924 (3beta)-3-(TBDMSO)Olean-12-en-28-ol CAS No. 152487-61-1

(3beta)-3-(TBDMSO)Olean-12-en-28-ol

Cat. No.: B3392924
CAS No.: 152487-61-1
M. Wt: 557 g/mol
InChI Key: WPYBDOJHQDQXDD-AAXYPDHBSA-N
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Description

Overview of Oleanane-Type Triterpenoids in Contemporary Chemical Biology

Oleanane-type triterpenoids are a class of naturally occurring pentacyclic compounds widely distributed in the plant kingdom. sinica.edu.twresearchgate.net Their core structure, the oleanane (B1240867) skeleton, has been a focal point of research due to the broad spectrum of biological and pharmacological activities exhibited by its derivatives. These activities include anti-inflammatory, antiviral, antitumor, and hepatoprotective properties. sinica.edu.twmdpi.com In chemical biology, oleanane triterpenoids like oleanolic acid and its isomers serve as valuable scaffolds for the development of new therapeutic agents. sinica.edu.twnih.gov The complex and diverse structures of these molecules, often featuring multiple functional groups, present both a challenge and an opportunity for medicinal chemists. mdpi.comnih.gov

Rationale for Targeted Chemical Modification of Natural Product Scaffolds: The Case of Olean-12-en-28-ol

The natural abundance of certain triterpenoids, such as oleanolic acid, provides a ready starting point for synthetic modification. nih.gov However, the inherent biological activity of these natural products can often be modest. mdpi.com Targeted chemical modification of the natural product scaffold is a key strategy to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. nih.gov

Olean-12-en-28-ol, also known as erythrodiol (B191199), is a derivative of oleanolic acid where the C-28 carboxylic acid is reduced to a primary alcohol. nih.govacs.org This modification provides a new avenue for derivatization. The presence of two distinct hydroxyl groups at the C-3 and C-28 positions allows for selective chemical transformations, enabling the synthesis of a diverse library of new compounds with potentially enhanced biological activities. nih.govacs.org The strategic modification of these hydroxyl groups is a central theme in the exploration of oleanane-based drug candidates.

Role and Application of Silylated Protecting Groups in Triterpenoid (B12794562) Derivatization: Focus on TBDMS

In the multi-step synthesis of complex molecules like triterpenoid derivatives, the selective protection and deprotection of functional groups is paramount. researchgate.net Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of installation and removal under mild conditions. wikipedia.org The tert-butyldimethylsilyl (TBDMS) group is a particularly popular choice in organic synthesis. wikipedia.orgnih.gov

The TBDMS group offers a good balance of stability and reactivity. It is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed in the presence of other functional groups. organic-chemistry.org In the context of triterpenoid derivatization, the TBDMS group allows chemists to temporarily block one hydroxyl group while modifying another. For instance, in the synthesis of derivatives of Olean-12-en-28-ol, the C-3 hydroxyl group can be protected as a TBDMS ether, allowing for selective reactions at the C-28 primary alcohol. nih.govacs.org This regioselective protection is crucial for the controlled synthesis of targeted derivatives.

Academic Research Scope and Objectives Pertaining to (3beta)-3-(TBDMSO)Olean-12-en-28-ol

The compound this compound serves as a key synthetic intermediate in academic research focused on the structure-activity relationships of oleanane triterpenoids. The primary objective of synthesizing this silylated derivative is to facilitate the selective modification of the C-28 hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O2Si/c1-30(2,3)39(11,12)38-29-16-17-33(8)27(32(29,6)7)15-18-35(10)28(33)14-13-25-26-23-31(4,5)19-21-36(26,24-37)22-20-34(25,35)9/h13,26-29,37H,14-24H2,1-12H3/t26-,27-,28+,29-,33-,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYBDOJHQDQXDD-AAXYPDHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 3beta 3 Tbdmso Olean 12 En 28 Ol

Retrosynthetic Analysis and Design Principles for (3beta)-3-(TBDMSO)Olean-12-en-28-ol

A retrosynthetic analysis of this compound reveals a straightforward synthetic design based on functional group protection. The primary disconnection involves the silicon-oxygen bond of the tert-butyldimethylsilyl (TBDMS) ether. This leads back to the diol precursor, Olean-12-en-3beta,28-diol, also known as erythrodiol (B191199).

The design principle behind this synthetic route is the strategic protection of one of the two hydroxyl groups to enable selective derivatization of the other. The TBDMS group is an ideal choice for protecting the 3-beta hydroxyl group due to its steric bulk and stability under a variety of reaction conditions, which allows for subsequent manipulation of the 28-hydroxyl group. ontosight.ai

A further retrosynthetic step involves the reduction of the C-28 carboxylic acid of oleanolic acid to the primary alcohol of erythrodiol. Oleanolic acid is an abundant and commercially available natural product, making it a practical starting material for the semisynthesis of this compound and its derivatives. nih.govacs.org

Semisynthesis from Precursor Olean-12-en-28-ol and Related Oleanane (B1240867) Triterpenoids

The most common and practical approach to obtaining this compound is through the semisynthesis from readily available oleanane triterpenoids, primarily oleanolic acid. nih.govacs.org The synthesis begins with the reduction of the carboxylic acid at the C-28 position of oleanolic acid to a primary alcohol, yielding erythrodiol (Olean-12-en-3beta,28-diol). nih.gov This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov

With erythrodiol in hand, the next critical step is the regioselective protection of the 3-beta hydroxyl group. The oleanane skeleton possesses two hydroxyl groups at positions C-3 and C-28, which exhibit different reactivity due to their chemical environment. The 3-beta hydroxyl group is a secondary alcohol, while the 28-hydroxyl group is a primary alcohol.

In some synthetic schemes aiming to modify the 3-beta position, the primary alcohol at C-28 is selectively protected. nih.govacs.org This is due to the lower steric hindrance of the primary hydroxyl group compared to the secondary hydroxyl group at C-3, which is located on the A-ring of the sterically crowded pentacyclic system. However, for the synthesis of this compound, the goal is to protect the 3-beta hydroxyl group. This can be achieved by exploiting subtle differences in reactivity or by employing protecting group strategies that favor the secondary alcohol under specific conditions. In instances where both alcohols are protected, the primary silyl (B83357) ether at C-28 can often be selectively cleaved.

The formation of the TBDMS ether at the 3-beta position is a crucial step. The tert-butyldimethylsilyl group is valued for its stability across a wide range of chemical transformations and its straightforward removal under specific conditions. ontosight.ai

Standard conditions for the introduction of the TBDMS group involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. ontosight.aiorganic-chemistry.org Imidazole is a commonly used base in a solvent like dimethylformamide (DMF). organic-chemistry.org These conditions facilitate the mild and efficient conversion of alcohols to their corresponding TBDMS ethers in high yields. organic-chemistry.org The reaction is believed to proceed through a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org

Parameter Condition Reference
Silylating Agenttert-Butyldimethylsilyl chloride (TBDMS-Cl) organic-chemistry.org
BaseImidazole organic-chemistry.org
SolventDimethylformamide (DMF) organic-chemistry.org
StoichiometryTypically 1.2 eq. of TBDMS-Cl and 2.5 eq. of imidazole organic-chemistry.org

Convergent and Divergent Synthetic Approaches to Oleanane Derivatives

The synthesis of this compound itself generally follows a linear sequence from a natural precursor. However, this intermediate is a pivotal point for divergent synthetic strategies. From this single compound, a multitude of analogs can be generated by modifying the accessible 28-hydroxyl group. mdpi.com This divergent approach is highly efficient for creating a library of related compounds for structure-activity relationship studies.

A convergent synthesis, while less common for this specific molecule, could be envisioned. This would involve the preparation of a protected A-B ring fragment containing the TBDMS-protected 3-beta hydroxyl group and a functionalized C-D-E ring fragment. The coupling of these two complex fragments would then yield the target oleanane skeleton. While total synthesis of oleanane triterpenoids is possible, it is often more practical to use abundant natural products as starting materials. nih.gov

Subsequent Chemical Transformations and Analog Synthesis from this compound

The strategic placement of the TBDMS protecting group on the 3-beta hydroxyl group leaves the 28-hydroxyl group available for a wide array of chemical transformations. This allows for the synthesis of a diverse range of oleanane analogs with potential biological activities.

The primary alcohol at the C-28 position can undergo various reactions, including esterification, etherification, oxidation, and conversion to other functional groups. For instance, esterification with various acyl chlorides or carboxylic acids can introduce a wide range of substituents. mdpi.com An example of this is the reaction with pentacosanoyl chloride to produce an ester, which is a key step in the synthesis of certain bioactive molecules. nih.govacs.org

Oxidation of the 28-hydroxyl group can yield the corresponding aldehyde or carboxylic acid. These functional groups can then serve as handles for further modifications, such as the formation of amides or other C-C bond-forming reactions. mdpi.com The modification of the functional group at C-28 has been shown to significantly influence the biological activity of the resulting oleanane derivatives. mdpi.com

Reaction Type Reagents/Conditions Product Functional Group Reference
EsterificationAcyl chloride, PyridineEster mdpi.com
EsterificationPentacosanoyl chlorideLong-chain ester nih.gov
OxidationMild oxidizing agents (e.g., PCC, DMP)Aldehyde researchgate.net
OxidationStrong oxidizing agents (e.g., Jones reagent)Carboxylic acid mdpi.com
Amide FormationEDC·HCl, Amine (from the corresponding carboxylic acid)Amide mdpi.com

Modifications and Functionalization of the Oleanane Skeleton

The strategic placement of a bulky tert-butyldimethylsilyl (TBDMS) protecting group at the C-3 hydroxyl function of the oleanane skeleton, as seen in this compound, unlocks a plethora of possibilities for the selective modification and functionalization of other positions on the triterpenoid (B12794562) framework. The primary alcohol at C-28, now unmasked and reactive, becomes the principal target for a variety of chemical transformations. Furthermore, the inherent reactivity of other sites on the oleanane scaffold can be exploited to introduce diverse functionalities, leading to novel derivatives with potentially enhanced biological profiles.

The synthesis of the precursor, erythrodiol (olean-12-ene-3β,28-diol), is typically achieved through the reduction of the readily available oleanolic acid. The selective protection of the C-3 secondary hydroxyl group over the C-28 primary hydroxyl group to yield this compound is a critical step. This selectivity is achieved by taking advantage of the steric hindrance around the C-3 hydroxyl group. While the primary alcohol at C-28 is more accessible, careful control of reaction conditions and the use of specific silylating agents can favor the protection of the secondary alcohol.

Once the C-3 position is protected, the C-28 primary alcohol is available for a range of functionalization reactions. These modifications are crucial for exploring the structure-activity relationships of oleanane-based compounds.

Table 1: Key Intermediates and Reagents

Compound/ReagentIUPAC NameRole in Synthesis/Derivatization
Oleanolic Acid(3β)-3-Hydroxyolean-12-en-28-oic acidStarting material for the synthesis of erythrodiol.
ErythrodiolOlean-12-ene-3β,28-diolKey diol intermediate for selective protection.
TBDMSCltert-Butyldimethylsilyl chlorideSilylating agent for the protection of hydroxyl groups.
This compound[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methanolTarget protected intermediate for C-28 functionalization. nih.gov

Functionalization of the C-28 Hydroxyl Group

With the C-3 hydroxyl group effectively masked, the C-28 primary alcohol serves as a versatile platform for introducing a wide array of functional groups. Common derivatization strategies include oxidation, esterification, and etherification.

Oxidation: The primary alcohol at C-28 can be readily oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be employed to achieve the aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄) will lead to the corresponding carboxylic acid. These transformations are fundamental in creating analogues with altered polarity and hydrogen bonding capabilities.

Esterification: The C-28 alcohol can be esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to introduce diverse acyl groups. This strategy is widely used to modulate the lipophilicity and pharmacokinetic properties of the parent compound. For instance, esterification with long-chain fatty acids can significantly increase the lipophilicity of the molecule.

Etherification: The formation of ethers at the C-28 position provides another avenue for structural diversification. This can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification can introduce a range of alkyl or aryl groups, influencing the steric and electronic properties of the molecule.

Table 2: Representative Derivatization Reactions at C-28

Reaction TypeReagents and ConditionsProduct Functional Group
Oxidation to AldehydePyridinium chlorochromate (PCC), CH₂Cl₂-CHO
Oxidation to Carboxylic AcidJones reagent (CrO₃/H₂SO₄), acetone-COOH
EsterificationAcyl chloride, pyridine-OC(O)R
EtherificationNaH, Alkyl halide, THF-OR

Modifications at Other Positions

While the C-28 position is the most accessible for functionalization in the C-3 protected intermediate, other sites on the oleanane skeleton can also be modified. The C-12 double bond, for instance, can undergo various reactions such as epoxidation followed by ring-opening to introduce new functionalities in rings C and D. Additionally, C-H activation methodologies are emerging as powerful tools to selectively functionalize otherwise unreactive positions on the triterpenoid scaffold.

The ability to selectively protect the C-3 hydroxyl group of erythrodiol to form this compound is a cornerstone of modern synthetic strategies targeting the diversification of the oleanane scaffold. This key intermediate provides a gateway to a multitude of derivatives with tailored properties, paving the way for the discovery of new therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3beta 3 Tbdmso Olean 12 En 28 Ol

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For (3beta)-3-(TBDMSO)Olean-12-en-28-ol, the expected molecular formula is C₃₆H₆₄O₂Si.

The theoretical monoisotopic mass of this compound, calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ²⁸Si), is 556.46755781 Da. nih.gov An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value. The observation of the protonated molecule [M+H]⁺ at m/z 557.4754 or the sodium adduct [M+Na]⁺ at m/z 579.4573, with high mass accuracy, would serve to confirm the elemental composition and, by extension, the molecular formula of the compound.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₃₆H₆₄O₂Si556.4676
[M+H]⁺C₃₆H₆₅O₂Si⁺557.4754
[M+Na]⁺C₃₆H₆₄NaO₂Si⁺579.4573

Data sourced from PubChem CID 11800938. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing detailed information about the carbon skeleton, the location of functional groups, and the relative stereochemistry of the molecule.

One-Dimensional (¹H, ¹³C) NMR Techniques for Fundamental Structural Assignments

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the oleanane-type triterpenoid (B12794562) core, along with signals corresponding to the tert-butyldimethylsilyl (TBDMS) protecting group. The parent compound, erythrodiol (B191199), shows a characteristic olefinic proton (H-12) as a triplet at approximately δ 5.18 ppm. The introduction of the TBDMS group at the C-3 position would cause a downfield shift of the H-3α proton to around δ 3.20 ppm, appearing as a double-doublet due to coupling with the adjacent methylene (B1212753) protons at C-2. The TBDMS group itself would present as two singlets: one for the nine equivalent protons of the tert-butyl group at approximately δ 0.89 ppm, and another for the six equivalent protons of the two dimethyl groups on the silicon atom at around δ 0.06 ppm. The hydroxymethyl group at C-17 would show two diastereotopic protons (H-28) as a doublet of doublets or an AB quartet in the region of δ 3.2-3.6 ppm.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the oleanane (B1240867) skeleton, the olefinic carbons C-12 and C-13 are expected to resonate at approximately δ 122.5 ppm and δ 143.6 ppm, respectively. The carbon bearing the TBDMSO group, C-3, would be shifted downfield to around δ 79.0 ppm compared to the unsubstituted erythrodiol. The C-28 hydroxymethyl carbon would appear at approximately δ 64.1 ppm. The carbons of the TBDMS group would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Olean-12-ene (B1638996)H-12~ 5.20 (t)122.5
C-13-143.6
C-3H-3α~ 3.20 (dd)79.0
C-28H₂-28~ 3.2-3.6 (m)64.1
TBDMS-C(CH₃)₃~ 0.89 (s)25.9
-Si(CH₃)₂~ 0.06 (s)-4.6

Predicted values are based on data for structurally related TBDMS-protected triterpenoids and erythrodiol.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Complex Spin Systems and Relative Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete structure and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be used to trace the connectivity of the aliphatic protons in the A, B, D, and E rings of the triterpenoid skeleton. For instance, the correlation between the H-3 proton and the H-2 protons would confirm the location of the TBDMSO group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is essential for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~δ 3.20 ppm (H-3) would show a cross-peak with the carbon signal at ~δ 79.0 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for connecting the different spin systems and for assigning quaternary carbons. Key HMBC correlations would include those from the methyl protons to adjacent carbons, which helps to piece together the pentacyclic structure. For instance, correlations from the methyl protons of the TBDMS group to the C-3 carbon would confirm the site of silylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry. For the oleanane skeleton, NOESY correlations between the axial and equatorial protons on the cyclohexane (B81311) rings would confirm their chair conformations. A key NOESY correlation would be observed between the H-3α proton and the axial methyl protons at C-4 (H₃-24) and C-10 (H₃-25), confirming the β-orientation of the TBDMSO group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Auxiliary Structural Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the C-28 primary alcohol.

Strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ for the numerous aliphatic CH₂ and CH₃ groups.

A weak C=C stretching vibration around 1640 cm⁻¹ for the double bond at C-12.

Strong C-O stretching vibrations in the region of 1000-1100 cm⁻¹.

A strong Si-O-C stretching vibration around 1085 cm⁻¹ and Si-C stretching vibrations around 837 cm⁻¹ and 775 cm⁻¹, which are characteristic of the TBDMS ether group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Since this compound contains only an isolated double bond, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). A weak absorption maximum (λ_max) may be observed below 220 nm, which is typical for isolated olefinic systems.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like triterpenoids and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogs and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. For a high molecular weight, non-volatile triterpenoid like this compound, direct GC-MS analysis is not feasible. However, this technique is invaluable for the analysis of its more volatile synthetic precursors, degradation products, or impurities that may be present in a sample. Furthermore, derivatization of the remaining free hydroxyl group can be performed to generate a more volatile analog suitable for GC-MS analysis.

The process typically involves the derivatization of any remaining polar functional groups, such as the C-28 primary alcohol in this case, to increase the volatility of the analyte. A common derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), which would convert the C-28 alcohol to a trimethylsilyl (B98337) (TMS) ether. The resulting fully silylated molecule can then be readily analyzed by GC-MS.

During GC-MS analysis, the derivatized compound is separated from other volatile components on a capillary column, typically a non-polar or medium-polarity column such as a 5%-phenyl-95%-dimethylpolysiloxane phase. hmdb.ca The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

The fragmentation of silylated oleanane-type triterpenoids is well-characterized. The tert-butyldimethylsilyl (TBDMS) group at the C-3 position is prone to specific fragmentation pathways, including the loss of a tert-butyl radical ([M-57]⁺) and a methyl radical ([M-15]⁺). researchgate.net The olean-12-ene skeleton itself undergoes a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring, which is a hallmark of this class of triterpenoids. researchgate.net This RDA fragmentation typically results in a prominent ion at m/z 218, corresponding to the diene-containing fragment, and other related ions that provide structural confirmation. researchgate.net

Impurity profiling using GC-MS is crucial for quality control, ensuring the purity of the target compound. nih.gov Potential impurities in a sample of this compound could include starting materials from its synthesis, such as oleanolic acid or erythrodiol, by-products from the silylation reaction, or degradation products. A hypothetical impurity profile that could be detected by GC-MS after appropriate derivatization is presented in the table below.

Table 1: Hypothetical GC-MS Data for Impurity Profiling of this compound

Potential ImpurityDerivatized Form for GC-MSExpected Key Mass Fragments (m/z)Potential Source
Oleanolic acidDi-TMS derivative456 (M⁺), 438, 218, 203Incomplete reduction of starting material
ErythrodiolDi-TBDMS derivative686 (M⁺), 629, 218, 189Incomplete silylation of starting material
(3beta)-Olean-12-en-28-olMono-TMS derivative514 (M⁺), 499, 218, 203Desilylation product
Unreacted TBDMS-Cl-150 (M⁺), 135, 93Excess reagent from synthesis

X-Ray Crystallography for Definitive Absolute Configuration Determination

While spectroscopic methods like NMR and MS provide significant structural information, the unambiguous determination of the absolute configuration of a chiral molecule like this compound can only be definitively achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, including the stereochemistry at each chiral center. nih.gov

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. For large, relatively non-polar molecules like silylated triterpenoids, solvents such as acetone, methanol, ethyl acetate, or mixtures thereof are often employed.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. mdpi.com The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the unit cell dimensions, the space group, and ultimately the positions of all atoms in the crystal lattice.

For the determination of the absolute configuration, the anomalous dispersion effect is utilized. When heavy atoms are not present in the molecule, the absolute configuration can be determined by analyzing the intensities of Bijvoet pairs of reflections (h,k,l) and (-h,-k,-l), which are not equal in the absence of a center of symmetry. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms its structure. mdpi.com

Although a specific crystal structure for this compound is not publicly available, the crystallographic data for such a molecule would be expected to be similar to other reported oleanane-type triterpenoids. A hypothetical set of crystallographic data is presented in the table below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₃₆H₆₄O₂Si
Formula Weight557.0 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)13.2
c (Å)35.1
α (°)90
β (°)90
γ (°)90
Volume (ų)3474.4
Z4
Calculated Density (g/cm³)1.065
Flack Parameter0.05(3)

The successful application of X-ray crystallography would provide irrefutable proof of the (3beta) configuration of the TBDMSO group, as well as the stereochemistry of all other chiral centers within the oleanane skeleton, solidifying the structural assignment of this complex molecule.

Mechanistic Investigations and Molecular Targets of 3beta 3 Tbdmso Olean 12 En 28 Ol

Elucidation of Specific Signal Transduction Pathways

A critical step in understanding a compound's biological effect is to identify the signal transduction pathways it modulates. Key pathways often investigated in the context of triterpenoids include those central to cell survival, proliferation, and apoptosis, such as AKT1, NF-κB, p53, and the Bax/Bcl-2-regulated mitochondrial pathway. Additionally, pathways involving receptor tyrosine kinases like ErbB2 are frequently examined. To date, no studies have been published detailing the effects of (3beta)-3-(TBDMSO)Olean-12-en-28-ol on these or any other signal transduction pathways.

Protein-Ligand Binding Studies and Target Identification

Direct identification of molecular targets is fundamental to understanding a compound's mechanism of action. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and computational docking simulations are employed to discover and characterize the binding of a ligand to its protein targets. There are currently no publicly available data from protein-ligand binding studies or target identification efforts for this compound.

Transcriptional and Post-Transcriptional Gene Expression Modulation

The biological activity of a compound is often mediated through changes in gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify these changes at the mRNA level. Analysis of genes involved in the aforementioned signaling pathways (e.g., AKT1, NFKB1, TP53, BAX, BCL2, ERBB2) would be a logical starting point. However, no RT-qPCR or other gene expression data related to treatment with this compound have been reported.

Cellular Uptake, Intracellular Localization, and Subcellular Distribution Studies

To exert an effect on intracellular targets, a compound must first be taken up by the cell and reach the appropriate subcellular compartment. Studies to determine these characteristics often involve fluorescently tagging the molecule or using analytical techniques to measure its concentration in various cellular fractions (e.g., cytoplasm, nucleus, mitochondria). Research on the cellular uptake, intracellular localization, or subcellular distribution of this compound has not been documented.

Metabolic Transformations and Biotransformation Pathways in Preclinical Systems

Understanding how a compound is metabolized is crucial for its development as a potential therapeutic agent. In preclinical systems, such as in vitro liver microsome assays or in vivo animal models, the biotransformation of a compound is studied to identify its metabolites and the enzymatic pathways responsible (e.g., cytochrome P450-mediated oxidation). The metabolic fate of this compound, particularly the stability and cleavage of the TBDMS ether bond in a biological context, remains uninvestigated.

Structure Activity Relationship Sar Studies of 3beta 3 Tbdmso Olean 12 En 28 Ol Derivatives

Impact of the 3-beta Silyloxy Protecting Group on Biological Efficacy and Selectivity

The introduction of a tert-butyldimethylsilyl (TBDMS) ether at the 3-beta position of the oleanane (B1240867) skeleton is a common strategy in the multi-step synthesis of complex derivatives. This bulky silyl (B83357) group serves as a protecting group, preventing the hydroxyl functionality from participating in undesired side reactions. While primarily a synthetic tool, the presence of the 3-beta-TBDMSO group can inadvertently influence the biological properties of the molecule.

The increased lipophilicity imparted by the TBDMS group can enhance the molecule's ability to traverse cellular membranes, potentially leading to increased intracellular concentrations and, consequently, altered biological efficacy. This enhanced permeability could, in theory, potentiate the activity of the parent compound. However, the steric bulk of the TBDMS group can also hinder or completely block the interaction of the oleanane scaffold with its biological targets. This steric hindrance may lead to a decrease or abolition of activity compared to the parent 3-beta-hydroxy compound.

Direct SAR studies detailing the specific biological impact of the 3-beta-TBDMSO group on olean-12-en-28-ol are not extensively available in public literature, as this modification is typically transient in synthetic pathways. However, studies on other silylated natural products suggest that the introduction of a silyl ether can indeed modulate bioactivity. For instance, the silylation of hydroxystearic acids was found to enhance their antitumor activity in colon cancer cells. This highlights the potential for silyl groups to be more than just protective functionalities, acting as modulators of biological activity.

Role of the 28-Hydroxyl Group in Modulating Specific Biological Activities

The functional group at the C-28 position of the oleanane skeleton is a critical determinant of biological activity. In the case of (3beta)-3-(TBDMSO)Olean-12-en-28-ol, the primary alcohol at C-28 plays a pivotal role. The presence of this hydroxyl group allows for the formation of hydrogen bonds, which can be crucial for anchoring the molecule within the binding site of a target protein.

In contrast to the corresponding C-28 carboxylic acid (oleanolic acid), the 28-hydroxyl group generally imparts different biological properties. For instance, numerous studies have demonstrated that the C-28 carboxylic acid is essential for the cytotoxic and antibacterial activities of many oleanane derivatives. mdpi.com Esterification or amidation of this carboxylic acid group often leads to a significant increase in antitumor activity. nih.gov

Conversely, the presence of a 28-hydroxyl group, as seen in erythrodiol (B191199) (olean-12-ene-3β,28-diol), can lead to different bioactivity profiles. For example, some studies suggest that the reduction of the C-28 carboxyl group to a hydroxyl group can decrease certain activities, such as the inhibition of human carboxylesterase 1. The anti-inflammatory and neuroprotective effects of some oleanane derivatives have been observed in compounds bearing a C-28 hydroxyl group, suggesting that this functionality is important for these specific biological activities.

Influence of Modifications to the Oleanane Skeleton on Bioactivity Profiles

The rigid pentacyclic structure of the oleanane skeleton provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space. Modifications to this skeleton, beyond the C-3 and C-28 positions, can have a profound impact on the biological activity profile.

Introduction of double bonds or additional functional groups, such as ketones or hydroxyls, at various positions on the A, B, C, D, or E rings can fine-tune the electronic and steric properties of the molecule. For example, the introduction of an enone functionality in ring A or C has been shown to significantly enhance the anti-inflammatory and cytotoxic activities of oleanane triterpenoids. mdpi.comresearchgate.net Specifically, the presence of a 9(11)-en-12-one or a 12-en-11-one system in ring C can increase the potency of nitric oxide production inhibition by several orders of magnitude compared to the parent 12-ene compound. mdpi.com

Comparative Analysis with Parent Compounds and Other Synthetic Analogs

To understand the structure-activity relationships of this compound derivatives, it is essential to compare their biological activities with those of the parent compounds, erythrodiol and oleanolic acid, as well as other synthetic analogs.

As previously mentioned, the C-28 functional group is a key determinant of activity. The table below illustrates the general trend observed for cytotoxicity in various cancer cell lines.

CompoundC-3 SubstituentC-28 Functional GroupGeneral Cytotoxicity
Oleanolic Acid-OH-COOHModerate
Erythrodiol-OH-CH2OHLow to Moderate
Acetylated Oleanolic Acid-OAc-COOHIncreased
C-28 Amide of Oleanolic Acid-OH-CONH-RSignificantly Increased

This table provides a generalized summary based on trends reported in the literature. Actual IC50 values vary depending on the specific derivative and cell line.

The esterification of the 3-beta-hydroxyl group, for instance with an acetyl group, has been shown to increase cytotoxicity against certain cancer cell lines. nih.gov This is often attributed to increased lipophilicity and cellular uptake. The conversion of the C-28 carboxylic acid to an amide has also been a successful strategy to enhance anticancer activity.

The introduction of a TBDMS group at the C-3 position would likely increase lipophilicity even more than acetylation. However, as discussed, the steric bulk might counteract the potential benefits of increased membrane permeability. Without direct experimental data for the TBDMS derivative, a definitive comparison is challenging.

Rational Design Principles for the Development of Novel Oleanane-Based Analogues

The development of novel and potent oleanane-based therapeutic agents relies on a set of rational design principles derived from extensive SAR studies. These principles guide the strategic modification of the oleanane scaffold to optimize biological activity and selectivity while minimizing potential toxicity.

Key principles include:

Targeted Modification of C-3 and C-28: These positions are primary handles for derivatization. The introduction of various functional groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, all of which are critical for target engagement.

Introduction of Electrophilic Centers: The incorporation of enone systems or other Michael acceptors into the oleanane skeleton has proven to be a highly effective strategy for enhancing anti-inflammatory and anticancer activities. These electrophilic centers can covalently interact with nucleophilic residues in target proteins, leading to potent and often irreversible inhibition.

Modulation of the Oleanane Backbone: Subtle changes to the pentacyclic core, such as the introduction of heteroatoms or alterations in ring conformation, can lead to significant changes in the bioactivity profile. These modifications can improve target selectivity and pharmacokinetic properties.

By applying these principles, medicinal chemists can navigate the complex chemical space of oleanane triterpenoids to develop novel analogues with improved therapeutic potential.

Computational Chemistry and in Silico Modeling Approaches for 3beta 3 Tbdmso Olean 12 En 28 Ol

Molecular Docking Simulations with Experimentally Identified Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of known three-dimensional structure.

While specific molecular docking studies on (3beta)-3-(TBDMSO)Olean-12-en-28-ol are not extensively documented, research on its parent compound, oleanolic acid, and its derivatives has identified several protein targets. These studies provide a foundation for understanding the potential interactions of the TBDMS derivative. The presence of the TBDMS group would likely alter the binding mode and affinity compared to oleanolic acid due to its size and lipophilicity.

Key Research Findings:

Anticancer Targets: Oleanolic acid and its derivatives have been docked against various cancer-related proteins. For instance, new hybrid compounds of curcumin (B1669340) and oleanolic acid were synthesized and their interactions with targets like I kappa B kinase beta (IKKβ) and cyclin-dependent kinase 4 (CDK4) were studied using molecular docking. nih.gov Similarly, novel oleanolic acid derivatives were designed and docked with survivin, a key protein in cancer cell survival, to explore their antitumor activity. nih.gov

Metabolic Disease Targets: Oleanolic acid has been identified as a modulator of nuclear receptors involved in metabolic diseases. Docking studies have been performed with farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs). mdpi.com For example, semi-synthetic oleanolic acid derivatives were designed as FXR antagonists, with their binding modes rationalized through docking simulations. mdpi.com

Inflammatory and Immunomodulatory Targets: The anti-inflammatory and immunomodulatory activities of triterpenoids have been investigated using molecular docking. Ursolic acid and lupeol (B1675499), which are structurally related to oleanolic acid, have been docked against targets like NF-kappaB and TNF-alpha to predict their binding affinities. researchgate.net

Viral Targets: In silico studies have explored the potential of triterpenoids, including oleanolic acid and its derivatives, as inhibitors of viral proteins. For example, they have been evaluated as potential inhibitors of SARS-CoV-2 main protease (3CLpro) and other key viral enzymes. nih.gov

The table below summarizes representative protein targets that have been studied in docking simulations with oleanolic acid and its derivatives, which could be relevant for this compound.

Protein TargetPDB IDTherapeutic AreaKey Findings for Oleanolic Acid/Derivatives
IKKβ 4KIKCancer, InflammationHybrid compounds of curcumin and oleanolic acid show potential binding. nih.gov
Survivin -CancerDesigned oleanolic acid derivatives show good binding potential. nih.govresearchgate.net
FXR 1OSHMetabolic DiseasesSemi-synthetic derivatives act as antagonists. mdpi.com
PPARγ -Metabolic DiseasesOleanolic acid identified as a modulator. mdpi.com
NF-kappaB p52 -InflammationHigh binding affinity predicted for related triterpenoids. researchgate.net
TNF-alpha -InflammationHigh binding affinity predicted for related triterpenoids. researchgate.net
SARS-CoV-2 3CLpro -Infectious DiseasesPotential inhibitory activity suggested by docking studies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is crucial for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions.

For this compound, MD simulations would be invaluable to explore its conformational landscape and to validate the stability of its binding poses obtained from molecular docking. The flexible TBDMS group could adopt various conformations within a binding pocket, and MD simulations can capture this dynamic behavior.

Key Research Applications:

Binding Stability Assessment: MD simulations are frequently used to confirm the stability of docked complexes. For instance, a 100 ns MD simulation was performed on an oleanane-type triterpene in complex with its target protein to ensure the ligand remained stably bound within the active site. nih.gov The root-mean-square deviation (RMSD) of the complex is a key metric to assess stability over the simulation period.

Conformational Flexibility: The conformational dynamics of both the ligand and the protein can be analyzed. A study on oleanolic acid's interaction with the integrin αM-I domain showed that the ligand could induce conformational changes in the protein, specifically affecting the flexibility of certain helical regions.

Interaction Analysis: MD simulations allow for a detailed analysis of the non-bonded interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time. This provides a more accurate picture of the key residues involved in binding than static docking poses.

Simulation ParameterTypical Application in Oleanane (B1240867) Triterpenoid (B12794562) ResearchRelevance for this compound
Simulation Time 100 ns or longer to ensure convergence and adequate sampling of conformational space. nih.govSufficient time would be needed to observe the dynamics of the flexible TBDMS group.
Force Field AMBER, GROMOS, or CHARMM are commonly used for biomolecular simulations.An appropriate force field with parameters for the silyl (B83357) ether would be necessary.
RMSD Analysis To evaluate the stability of the protein-ligand complex throughout the simulation.Would confirm if the compound remains stably bound to its predicted target.
RMSF Analysis To identify flexible regions in the protein upon ligand binding.Could reveal how the bulky TBDMS group influences the dynamics of the binding site.
Hydrogen Bond Analysis To quantify the persistence of hydrogen bonds between the ligand and protein.Would show how the silylation at C-3 affects the hydrogen bonding network compared to oleanolic acid.

Pharmacophore Modeling for Structure-Based Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological activity. These models can then be used as 3D queries to screen large compound databases for novel, structurally diverse molecules with the potential for similar activity.

While specific pharmacophore models for this compound have not been reported, models have been developed for related compounds and targets. A pharmacophore model for this compound would likely include a hydrophobic feature corresponding to the bulky TBDMS group, in addition to the features of the core oleanane scaffold.

Key Research Applications:

Virtual Screening: A pharmacophore model based on a known active ligand can be used to screen virtual libraries for new potential hits. For example, a pharmacophore model of PPARγ partial agonists was used to screen a database of natural products, which led to the identification of oleanolic acid as a modulator. mdpi.com

Lead Optimization: Pharmacophore models can guide the chemical modification of a lead compound to enhance its activity. By understanding the essential chemical features for binding, chemists can design derivatives that better fit the pharmacophore model.

Scaffold Hopping: This technique can identify new chemical scaffolds that present the same pharmacophoric features as a known active compound, thus leading to the discovery of novel classes of drugs.

A hypothetical pharmacophore model for this compound could include the following features:

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Role in Binding
Hydrophobic Group TBDMS group, pentacyclic coreInteraction with hydrophobic pockets in the target protein.
Hydrogen Bond Acceptor Oxygen atom of the C-28 alcoholFormation of hydrogen bonds with donor residues in the binding site.
Hydrogen Bond Donor Hydroxyl group at C-28Formation of hydrogen bonds with acceptor residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

Direct QSAR studies on this compound are not available. However, QSAR studies on other triterpenoids demonstrate the utility of this approach. For this compound, the introduction of the TBDMS group would significantly alter key molecular descriptors such as lipophilicity (logP), molar refractivity, and steric parameters, which would be important variables in a QSAR model.

Key Research Applications:

Predicting Biological Activity: A validated QSAR model can predict the biological activity of newly designed derivatives before their synthesis, thus prioritizing the most promising candidates. A study on ursolic acid and lupeol used QSAR to predict their immunomodulatory and anti-inflammatory activities. researchgate.net

Understanding Mechanisms of Action: QSAR can provide insights into the structural requirements for a particular biological activity, helping to elucidate the mechanism of action at a molecular level.

Guiding Drug Design: By identifying the key descriptors that influence activity, QSAR models can guide the modification of a lead compound to enhance its potency.

The table below lists some common molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.

Descriptor TypeSpecific DescriptorRelevance for this compound
Electronic Dipole moment, partial chargesInfluence electrostatic interactions with the target.
Steric Molar volume, surface areaThe bulky TBDMS group would significantly impact steric properties.
Hydrophobic LogP, LogDThe TBDMS group increases lipophilicity, which is crucial for membrane permeability and target interaction.
Topological Connectivity indices, shape indicesDescribe the overall size, shape, and branching of the molecule.
Quantum Chemical HOMO/LUMO energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Network Pharmacology Approaches for Multi-Target Prediction and Pathway Analysis

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of a biological network. This method is particularly well-suited for natural products and their derivatives, which often exhibit pleiotropic effects by modulating multiple targets simultaneously.

For this compound, network pharmacology could be employed to predict its potential targets and to elucidate the biological pathways through which it might exert its effects. The analysis would likely start by predicting potential targets based on its structural similarity to oleanolic acid and other known bioactive triterpenoids.

Key Research Applications:

Target Identification: Network pharmacology can predict a wide range of potential protein targets for a given compound. For oleanolic acid, network pharmacology has been used to identify dozens of potential targets related to its anti-osteoporosis and anti-obesity effects. nih.govmdpi.com

Pathway Analysis: By mapping the predicted targets onto known biological pathways, this approach can reveal the potential mechanisms of action of a compound. For example, network pharmacology studies on oleanolic acid have implicated pathways such as the TNF signaling pathway, MAPK signaling pathway, and PI3K-Akt signaling pathway. nih.gov

A hypothetical network pharmacology workflow for this compound would involve:

Compound Target Prediction: Using databases like SwissTargetPrediction, STITCH, and GeneCards to identify potential protein targets based on chemical similarity to known ligands.

Disease-Associated Gene Collection: Gathering genes associated with a specific disease of interest from databases such as OMIM, DisGeNET, and GeneCards.

Construction of Protein-Protein Interaction (PPI) Network: Building a network of the common targets to identify key hub proteins and functional modules.

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological processes and pathways modulated by the compound.

Future Research Directions and Broader Academic Implications of 3beta 3 Tbdmso Olean 12 En 28 Ol Research

Development of Advanced Analytical Techniques for Complex Biological Matrices

The analysis of triterpenoids in complex biological matrices presents considerable challenges due to their structural similarity and often low endogenous concentrations. The tert-butyldimethylsilyloxy (TBDMSO) group in (3beta)-3-(TBDMSO)Olean-12-en-28-ol offers unique properties that can be exploited for the development of advanced analytical techniques.

Future research should focus on leveraging the silyl (B83357) ether functionality for enhanced detection and quantification. The development of novel liquid chromatography-mass spectrometry (LC-MS/MS) methods is a promising avenue. Silylation is known to improve the volatility and thermal stability of triterpenoids, making them more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. However, the development of robust LC-MS/MS methods for silylated triterpenoids would offer the advantage of analyzing a wider range of derivatives without the need for high temperatures, thus preserving the integrity of more labile structures. A recently developed LC-MS/MS method for the quantification of cyanoenone triterpenoids in central nervous system tissues demonstrates the feasibility of such approaches for complex biological samples nih.govnih.gov.

Furthermore, the TBDMSO group can serve as a chemical handle for the development of novel derivatization strategies to enhance ionization efficiency and chromatographic separation. Research into reagents that specifically react with the silyl ether could lead to the generation of derivatives with superior analytical properties. Advances in NMR spectroscopy, particularly in techniques for structural elucidation of silylated natural products, will also be crucial for characterizing novel derivatives and their metabolites.

Analytical TechniquePotential Advantage for this compoundFuture Research Focus
LC-MS/MS High sensitivity and specificity for direct analysis in biological fluids.Method development for silylated triterpenoids, exploring novel ionization techniques.
GC-MS Improved volatility and thermal stability due to the TBDMSO group.Optimization of derivatization protocols for complex matrices.
NMR Spectroscopy Detailed structural elucidation of the parent compound and its metabolites.Application of advanced 2D and 3D NMR techniques for silylated compounds.

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The synthesis of this compound and its analogues is pivotal for enabling extensive preclinical and clinical investigations. While synthetic routes exist, future research should focus on developing more scalable, efficient, and stereoselective pathways.

A key area of exploration is the chemoenzymatic synthesis of oleanane (B1240867) triterpenoids. The use of enzymes for specific transformations, such as hydroxylation or glycosylation, on a silyl-protected intermediate like this compound could offer significant advantages in terms of yield and stereoselectivity over traditional chemical methods. The selective protection of the C-28 primary alcohol with a TBDMS group, as demonstrated in the synthesis of an olean-12-en-28-ol derivative, provides a valuable starting point for such chemoenzymatic modifications acs.org.

Furthermore, the development of flow chemistry processes for the synthesis of this compound and its derivatives could enhance scalability and safety. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and reduced reaction times. The synthesis of various erythrodiol (B191199) derivatives has been a subject of interest, and applying modern synthetic methodologies to produce this compound on a larger scale is a logical next step nih.govnih.gov.

Synthetic ApproachAdvantageFuture Research Focus
Chemoenzymatic Synthesis High stereoselectivity and milder reaction conditions.Screening and engineering of enzymes for specific transformations on the silylated scaffold.
Flow Chemistry Improved scalability, safety, and process control.Development of continuous flow processes for key synthetic steps.
Convergent Synthesis Increased efficiency for the synthesis of diverse analogues.Design of synthetic routes that allow for late-stage diversification.

Discovery of Undiscovered Preclinical Biological Modulations and Therapeutic Avenues

The oleanane scaffold is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects mdpi.comsudps.orgnih.govmdpi.com. The introduction of the TBDMSO group at the C-3 position of olean-12-en-28-ol may modulate these activities or confer novel therapeutic properties.

A primary focus of future preclinical research should be the systematic evaluation of this compound in various disease models. Given the known anti-inflammatory properties of many triterpenoids, investigating its efficacy in models of chronic inflammation, such as arthritis and inflammatory bowel disease, is warranted nih.gov. The neuroprotective potential of pentacyclic triterpenes is another area of significant interest, and studies on the effects of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease could yield valuable insights nih.govresearchgate.netdntb.gov.ua.

Moreover, the TBDMSO group could influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). Therefore, preclinical studies should also include a thorough characterization of its ADME profile to assess its potential as a drug candidate. The evaluation of oleanolic acid derivatives in preclinical cancer models has provided a strong rationale for exploring the anti-cancer potential of this compound nih.govnih.gov.

Therapeutic AreaRationale based on Oleanane TriterpenoidsFuture Preclinical Research
Inflammation Known anti-inflammatory effects of related compounds.Evaluation in models of chronic inflammatory diseases.
Neurodegeneration Demonstrated neuroprotective effects of pentacyclic triterpenes.Investigation in models of Alzheimer's and Parkinson's disease.
Cancer Anti-proliferative and pro-apoptotic activities of oleanolic acid derivatives.Screening against a panel of cancer cell lines and in vivo tumor models.

Integration of Advanced Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Mechanistic Research

To fully elucidate the mechanisms of action of this compound, the integration of advanced "omics" technologies is essential. These approaches can provide a global view of the molecular changes induced by the compound in biological systems.

Proteomics studies can identify the direct protein targets of this compound. Techniques such as affinity purification-mass spectrometry, using a tagged version of the compound, can be employed to pull down interacting proteins. This approach has been successfully used to identify the targets of other synthetic oleanane triterpenoids nih.gov.

Metabolomics can reveal the metabolic pathways modulated by the compound. By analyzing the changes in the metabolome of cells or tissues treated with this compound, researchers can gain insights into its effects on cellular metabolism. Metabolomic profiling has been utilized to study the effects of oleanane triterpenoids in various contexts nih.govmdpi.com.

Transcriptomics, through techniques like RNA sequencing, can identify the genes whose expression is altered by the compound. This can help in understanding the signaling pathways and cellular processes affected by this compound. Transcriptomic analysis has been applied to investigate the effects of triterpenoids on cancer cells mdpi.comnih.gov.

Omics TechnologyResearch QuestionPotential Outcome
Proteomics What are the direct protein targets of the compound?Identification of novel mechanisms of action and therapeutic targets.
Metabolomics How does the compound affect cellular metabolism?Understanding of the metabolic reprogramming induced by the compound.
Transcriptomics Which genes and signaling pathways are modulated by the compound?Elucidation of the global cellular response to the compound.

Contribution to the Fundamental Understanding of Triterpenoid (B12794562) Chemical Biology and Medicinal Chemistry

Research on this compound is poised to make significant contributions to the broader fields of triterpenoid chemical biology and medicinal chemistry. The strategic use of the TBDMS protecting group is a key aspect of this.

The TBDMS group not only serves as a protective group during synthesis but can also influence the biological activity of the molecule. A systematic investigation into how silyl protecting groups affect the interaction of triterpenoids with their biological targets would be a valuable contribution to medicinal chemistry organic-chemistry.orgnih.gov. This could lead to the development of "protecting group-based" strategies for modulating the activity and selectivity of natural products.

Furthermore, the TBDMSO group can be used as a handle for the attachment of fluorescent probes, biotin tags, or other functionalities using techniques like click chemistry nih.govbenthamscience.comresearchgate.net. This would enable the development of chemical probes to study the localization, trafficking, and target engagement of the triterpenoid scaffold within living cells, thereby advancing our understanding of triterpenoid chemical biology. The stability and selective removal of the TBDMS group make it an ideal tool for such applications fiveable.meucla.eduharvard.edu.

Q & A

Q. How can the structural identity of (3β)-3-(TBDMSO)Olean-12-en-28-ol be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC/HSQC) to assign stereochemistry and verify the TBDMS-protected hydroxyl group at C-3β. Compare chemical shifts with known oleanane derivatives (e.g., β-amyrin or oleanolic acid ). Mass spectrometry (HRMS) should confirm the molecular formula (e.g., [M+Na]⁺ ion). FT-IR can validate the presence of the TBDMS ether (Si-O-C stretch at ~1250 cm⁻¹). Cross-reference data with databases like NIST Chemistry WebBook or ChEBI to ensure consistency.

Q. What are the optimal reaction conditions for introducing the TBDMS protecting group at the 3β-hydroxyl position of oleanane derivatives?

  • Methodological Answer : Silylation typically requires TBDMSCl (1.2–1.5 eq) in anhydrous dichloromethane or DMF, with a base like imidazole (2–3 eq) to scavenge HCl. Reaction progress is monitored via TLC (hexane/ethyl acetate, 8:2) until the starting hydroxyl compound disappears. For sterically hindered substrates (e.g., triterpenoids), extended reaction times (24–48 hours) at 25–40°C may be needed. Purification via flash chromatography (silica gel, gradient elution) removes excess reagents. Validate success using ¹H NMR (disappearance of the C-3β-OH proton at δ ~3.2 ppm and appearance of TBDMS methyl groups at δ ~0.1–0.3 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches of (3β)-3-(TBDMSO)Olean-12-en-28-ol?

  • Methodological Answer : Batch-to-batch variability often arises from traces of moisture (leading to partial deprotection) or stereochemical impurities . Perform HPLC purity analysis (C18 column, acetonitrile/water gradient) to quantify impurities. For stereochemical verification, compare NOESY/ROESY data with crystallographic structures of related oleananes (e.g., oleanolic acid ). If discrepancies persist, recrystallize the compound in a nonpolar solvent (e.g., hexane/ethyl acetate) to isolate the pure stereoisomer. Contradictory shifts may also reflect solvent effects—ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What strategies enable selective deprotection of the TBDMSO group at C-3β without affecting other functional groups (e.g., C-28-OH)?

  • Methodological Answer : Use tetra-n-butylammonium fluoride (TBAF) in THF (1.0–1.5 eq, 0°C to RT) for mild deprotection. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). For acid-sensitive substrates, HF-pyridine in pyridine/CH₃CN (4:1 v/v) at 0°C selectively cleaves TBDMS ethers. Ensure the C-28-OH group is unprotected or inert under these conditions. Post-deprotection, neutralize with aqueous NaHCO₃ and extract with ethyl acetate. Confirm selectivity via ¹H NMR (absence of TBDMS methyl signals and reappearance of C-3β-OH proton) .

Q. How should researchers design experiments to evaluate the role of the TBDMSO group in modulating biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying C-3β substituents (e.g., free OH, acetyl, or benzyl groups). Test in vitro bioactivity (e.g., anti-inflammatory or cytotoxic assays) using standardized protocols (e.g., LPS-induced TNF-α suppression in macrophages). Compare EC₅₀ values between analogs to isolate the TBDMSO group’s contribution. Pair with molecular docking to assess steric/electronic effects on target binding (e.g., NF-κB or PPARγ). Reference synthetic protocols from glycosylated oleanane derivatives for methodological parallels .

Q. What analytical approaches mitigate solubility challenges during characterization of (3β)-3-(TBDMSO)Olean-12-en-28-ol?

  • Methodological Answer : For NMR, use deuterated DMSO or DMSO-d₆/CDCl₃ mixtures to enhance solubility. If aggregation occurs, heat the sample to 50–60°C during data acquisition. For mass spectrometry, employ ESI with additives (0.1% formic acid or NH₄OAc) to improve ionization. Derivatize the C-28-OH group (e.g., acetylation) to reduce polarity for GC-MS. Alternatively, use surfactant-assisted techniques (e.g., SDS micelles) in aqueous solutions for biological assays .

Q. How can the stability of (3β)-3-(TBDMSO)Olean-12-en-28-ol be assessed under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by storing aliquots at –20°C (control), 4°C, and 25°C (60% RH) for 1–6 months. Monitor degradation via HPLC-UV at 210 nm and quantify impurities (e.g., deprotected oleanane or silyl ether hydrolysis products). For light sensitivity, expose samples to UV (254 nm) and visible light (12-hour cycles) and compare with dark-stored controls. Optimize storage in amber vials under argon with desiccants to minimize hydrolysis. Reference safety data for related silyl ethers to infer degradation pathways .

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(3beta)-3-(TBDMSO)Olean-12-en-28-ol
Reactant of Route 2
(3beta)-3-(TBDMSO)Olean-12-en-28-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.